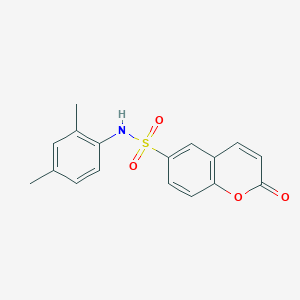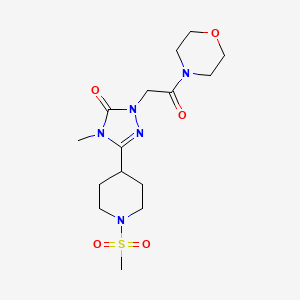
4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-morpholino-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-morpholino-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H25N5O5S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-morpholino-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-morpholino-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several potential applications in scientific research. Here’s a comprehensive analysis focusing on six unique applications:
Cyclin-Dependent Kinase Inhibition
This compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. CDKs are often deregulated in cancer cells, making them a target for cancer therapy. The compound’s ability to selectively inhibit CDKs could lead to significant antitumor activity and has been shown to inhibit the growth of various human tumor cell lines .
Antitumor Activity
Due to its CDK inhibitory properties, this compound has demonstrated excellent in vitro cellular potency against tumor cells. It has shown potential in vivo antitumor activity, which could be beneficial for developing new cancer treatments .
Structure-Activity Relationship (SAR) Studies
The compound’s structure, particularly the diaminopyrimidine core with a substituted 4-piperidine moiety and 2-methoxybenzoyl group, is critical for its CDK inhibitory activity. SAR studies can help in understanding how structural changes affect biological activity and can guide the development of more potent analogs .
Kinase Selectivity Profiling
This compound exhibits high selectivity for CDKs over a large panel of other serine/threonine and tyrosine kinases. This selectivity is important for reducing side effects in therapeutic applications. Profiling its selectivity can provide insights into the design of selective kinase inhibitors .
X-ray Crystallography
An X-ray crystal structure of the compound bound to CDK2 has been determined, providing valuable information about its binding mode. This data is essential for rational drug design and can help in optimizing the compound for better efficacy and reduced toxicity .
Synthesis and Chemical Properties
The compound’s synthesis involves specific reactions under controlled conditions, and its chemical properties, such as purity and stability, are important for its application in research settings. Understanding these properties can aid in the compound’s large-scale production and storage .
Eigenschaften
IUPAC Name |
4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-2-(2-morpholin-4-yl-2-oxoethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O5S/c1-17-14(12-3-5-19(6-4-12)26(2,23)24)16-20(15(17)22)11-13(21)18-7-9-25-10-8-18/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFUSFROBUPFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N2CCOCC2)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-morpholino-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

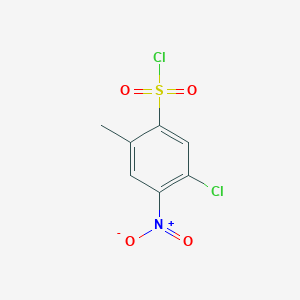



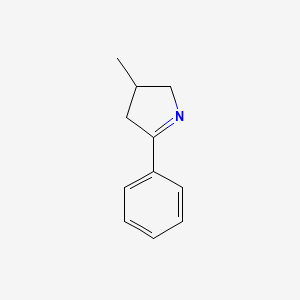
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2876995.png)
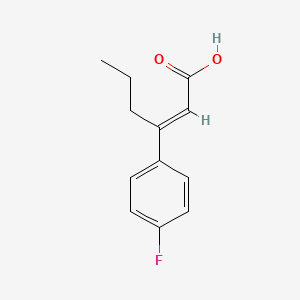

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2876999.png)
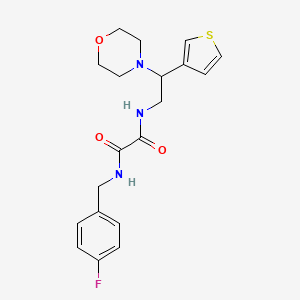


![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2877010.png)
